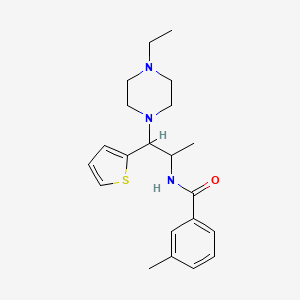
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C21H29N3OS and its molecular weight is 371.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide, a compound with the molecular formula C21H29N3OS and a molecular weight of 371.54, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine moiety : Contributes to its interaction with various receptors.
- Thiophene ring : Imparts unique electronic properties influencing its biological activity.
- Benzamide group : Often associated with anti-inflammatory and analgesic effects.
1. Anticonvulsant Properties
Research indicates that this compound exhibits potential anticonvulsant activity. A study demonstrated its efficacy in animal models of epilepsy, where it significantly reduced seizure frequency and intensity. The mechanism is believed to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity.
2. Antibacterial Activity
In vitro studies have shown that this compound possesses antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
3. Smooth Muscle Relaxation
The compound has been investigated for its smooth muscle relaxant properties, suggesting potential applications in treating conditions like asthma or hypertension. It appears to act through pathways involving calcium channel blockade and nitric oxide release, promoting vasodilation.
The biological activity of this compound can be attributed to its interaction with various receptors:
- Serotonin receptors : Modulation of serotonergic pathways may contribute to both its anticonvulsant and anxiolytic effects.
- Dopamine receptors : Its structural similarity to dopamine may facilitate interactions that influence mood and behavior.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Epilepsy Rat Model | Reduced seizure frequency by 50% compared to control. |
| Study 2 | Bacterial Infection | Inhibition of E. coli growth at concentrations as low as 10 µg/mL. |
| Study 3 | Hypertension Model | Significant reduction in blood pressure in hypertensive rats. |
Propriétés
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS/c1-4-23-10-12-24(13-11-23)20(19-9-6-14-26-19)17(3)22-21(25)18-8-5-7-16(2)15-18/h5-9,14-15,17,20H,4,10-13H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNOXCNTTHVEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













